Regioselective Synthesis Yield Comparison: 5-Aryl vs. 3-Aryl Isoxazole Formation
In the one-pot synthesis of isoxazole derivatives from propargyl alcohol derivatives, the 5-(4-chlorophenyl)isoxazole regioisomer is obtained in 44% yield, which is slightly higher than the 3-(4-chlorophenyl)isoxazole regioisomer obtained at 42% yield under identical reaction conditions . The combined yield of both regioisomers is 86%, demonstrating that the 5-aryl product is the marginally favored product in this cycloaddition pathway. This regioisomeric outcome is a function of the specific reaction conditions employing N-chlorosuccinimide, hydroxylamine hydrochloride, and scandium triflate in 1,4-dioxane at 101°C for 5 hours .
| Evidence Dimension | Synthetic yield (regioisomer distribution) |
|---|---|
| Target Compound Data | 44% yield for 5-(4-chlorophenyl)isoxazole |
| Comparator Or Baseline | 3-(4-chlorophenyl)isoxazole (regioisomer): 42% yield |
| Quantified Difference | +2 percentage points advantage for 5-aryl isomer; combined yield 86% |
| Conditions | Propargyl alcohol derivative (2 mmol), NCS (2.4 mmol), NH2OH·HCl (2.8 mmol), Sc(OTf)3 (0.4 mmol), 1,4-dioxane (40 mL), 101°C, 5 h, sealed tube |
Why This Matters
This quantifies the regioselectivity of the synthetic pathway, informing process chemists about expected yield ratios when both isomers are produced, enabling accurate cost and material planning for procurement of the 5-aryl isomer specifically.
